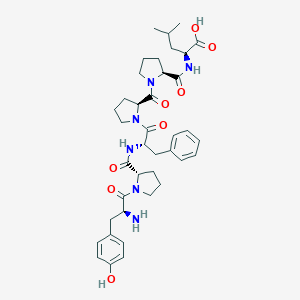
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine, also known as KR-12, is a synthetic peptide that has gained attention in recent years due to its potential applications in scientific research. This peptide is composed of six amino acids and has been studied for its ability to inhibit bacterial growth, as well as its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is not fully understood, but it is thought to involve disruption of bacterial cell membranes and modulation of the immune response. In cancer cells, it has been shown to induce apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and immunomodulatory properties, it has been shown to have anti-inflammatory effects and to stimulate wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is its relatively simple chemical structure, which allows for easy synthesis and modification. Additionally, its antimicrobial and immunomodulatory properties make it a useful tool for studying these processes in vitro and in vivo.
One limitation of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine is its potential toxicity, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on Lysyl-arginyl-arginyltryptophyl-lysyl-lysine. One area of interest is the development of novel antimicrobial agents based on the structure of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine. Additionally, further research is needed to fully understand the mechanism of action of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine and to optimize its use in cancer therapy. Finally, studies on the potential toxicity of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine and its effects on human cells are needed to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of Lysyl-arginyl-arginyltryptophyl-lysyl-lysine involves the use of solid-phase peptide synthesis (SPPS), which is a widely used method for the production of peptides. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product.
Aplicaciones Científicas De Investigación
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its potential applications in a variety of scientific fields, including microbiology, immunology, and cancer research. In microbiology, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been shown to have antimicrobial properties against a range of bacterial species, including Staphylococcus aureus and Escherichia coli.
In immunology, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its ability to modulate the immune response. Specifically, it has been shown to stimulate the production of cytokines, which are important signaling molecules involved in the immune response.
In cancer research, Lysyl-arginyl-arginyltryptophyl-lysyl-lysine has been studied for its potential use as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a novel cancer treatment.
Propiedades
Número CAS |
141363-41-9 |
|---|---|
Nombre del producto |
Lysyl-arginyl-arginyltryptophyl-lysyl-lysine |
Fórmula molecular |
C41H72N16O7 |
Peso molecular |
901.1 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C41H72N16O7/c42-18-6-3-12-27(45)34(58)53-30(16-9-21-50-40(46)47)35(59)54-31(17-10-22-51-41(48)49)37(61)57-33(23-25-24-52-28-13-2-1-11-26(25)28)38(62)55-29(14-4-7-19-43)36(60)56-32(39(63)64)15-5-8-20-44/h1-2,11,13,24,27,29-33,52H,3-10,12,14-23,42-45H2,(H,53,58)(H,54,59)(H,55,62)(H,56,60)(H,57,61)(H,63,64)(H4,46,47,50)(H4,48,49,51)/t27-,29-,30-,31-,32-,33-/m0/s1 |
Clave InChI |
JDHMWYXVCSUZNC-AOUUIGKNSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Otros números CAS |
141363-41-9 |
Secuencia |
KRRWKK |
Sinónimos |
Lys-Arg-Arg-Trp-Lys-Lys lysyl-arginyl-arginyltryptophyl-lysyl-lysine SQ 32328 SQ-32328 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



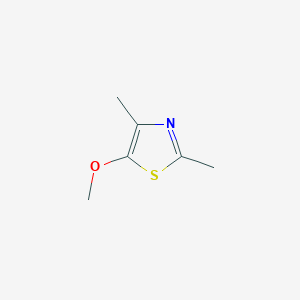
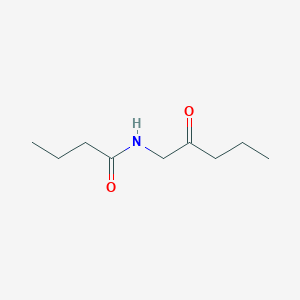
![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
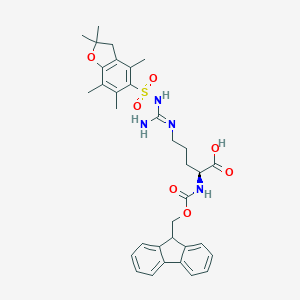
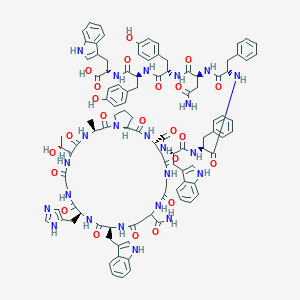
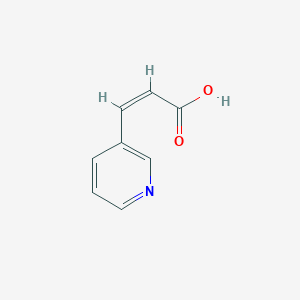
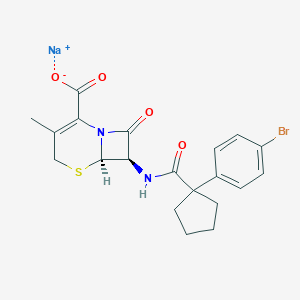
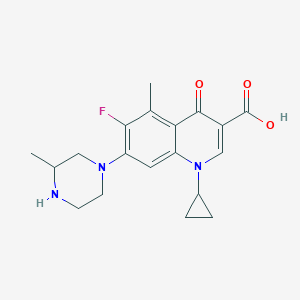


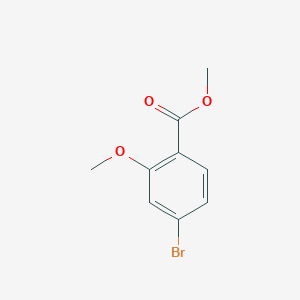
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
